4-Ethylpyridazin-3(2H)-one
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Overview
Description
Pyridazine is an aromatic, heterocyclic, organic compound with the molecular formula C4H4N2 . It contains a six-membered ring with two adjacent nitrogen atoms . It is a colorless liquid with a boiling point of 208 °C . It is isomeric with two other diazine (C4H4N2) rings, pyrimidine and pyrazine .
Synthesis Analysis
Pyridazines are often prepared via condensation of 1,4-diketones or 4-ketoacids with hydrazines . A Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines .Molecular Structure Analysis
The molecular structure of pyridazine is simple and consists of a six-membered ring with two adjacent nitrogen atoms .Chemical Reactions Analysis
A copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines . Importantly, the 1,6-dihydropyridazines can be efficiently converted to biologically important pyridazines in the presence of NaOH .Physical And Chemical Properties Analysis
Pyridazine is a colorless liquid with a boiling point of 208 °C . It is soluble in water and miscible in dioxane and ethanol .Scientific Research Applications
Synthesis of Functionalized Derivatives : A study by Arrault et al. (2002) describes the synthesis of functionalized pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives from 3-hydroxy-2-aminopyridine and related compounds, demonstrating the compound's utility in creating novel chemical derivatives (Arrault et al., 2002).
Electrophilic Cyanating Agents : Kim et al. (2005) identify 2-Cyanopyridazin-3(2H)-ones as effective, selective, and electrophilic cyanating agents, highlighting their potential for N-, S-, or C-cyanation of a range of nucleophiles (Kim et al., 2005).
Synthesis of Polycyclic Dispirooxindoles : Gong et al. (2014) discuss the synthesis of polycyclic dispirooxindole derivatives via a domino Diels–Alder cyclodimerization reaction using 4-cyanopyridine, which is structurally related to 4-Ethylpyridazin-3(2H)-one, showcasing the relevance in synthesizing complex organic structures (Gong et al., 2014).
Potential Anticancer Agents : Temple et al. (1983) synthesized pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, demonstrating the application of related compounds in the development of potential anticancer agents (Temple et al., 1983).
Bioactive Compounds : Macias et al. (2009) explored the bioactivity and ecological role of (2H)-1,4-benzoxazin-3(4H)-one class compounds, to which 4-Ethylpyridazin-3(2H)-one is structurally similar, emphasizing their potential in herbicide models and pharmaceutical development (Macias et al., 2009).
Synthesis of Isoxazolo[3,4-d]pyridazinones : Piaz et al. (1991) describe the synthesis of 4-aminopyridazin-3(2H)-ones, indicating the versatility of pyridazin-3(2H)-ones in producing various functionalized compounds (Piaz et al., 1991).
Synthesis and Characterization of Pyridazinone Derivatives : Kalai et al. (2020) synthesized and characterized a novel pyridazin-3(2H)-one derivative, providing insights into the structural and thermal properties of such compounds, relevant for pharmaceutical applications (Kalai et al., 2020).
Magnetic Studies in Coordination Chemistry : Escuer et al. (2000) investigated magnetic properties of coordination polymers using 4-ethylpyridine, a compound related to 4-Ethylpyridazin-3(2H)-one, indicating its potential in magnetic studies (Escuer et al., 2000).
Future Directions
properties
IUPAC Name |
5-ethyl-1H-pyridazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-5-3-4-7-8-6(5)9/h3-4H,2H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNACYEHVMBYPNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=NNC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylpyridazin-3(2H)-one |
Citations
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